molecular formula C6H11NO3 B12272655 Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-(9CI)

Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-(9CI)

Cat. No.: B12272655
M. Wt: 145.16 g/mol
InChI Key: CXBOBABAALGALT-UJURSFKZSA-N
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Description

Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-(9CI) is a chiral amino acid derivative with a unique four-membered cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-(9CI) can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Scientific Research Applications

Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in enzyme activity, protein conformation, and cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of metabolic and signaling processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid derivatives: These compounds share a similar ring structure but with a three-membered ring.

    Cyclopentanecarboxylic acid derivatives: These have a five-membered ring structure.

    Bicyclo[2.1.1]hexane derivatives: These compounds have a more complex bicyclic structure.

Uniqueness

Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-(9CI) is unique due to its four-membered ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(1R,2R)-1-amino-2-(hydroxymethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-6(5(9)10)2-1-4(6)3-8/h4,8H,1-3,7H2,(H,9,10)/t4-,6+/m0/s1

InChI Key

CXBOBABAALGALT-UJURSFKZSA-N

Isomeric SMILES

C1C[C@@]([C@@H]1CO)(C(=O)O)N

Canonical SMILES

C1CC(C1CO)(C(=O)O)N

Origin of Product

United States

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